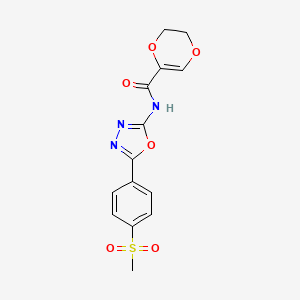
N-(5-(4-(甲磺酰基)苯基)-1,3,4-噁二唑-2-基)-5,6-二氢-1,4-二噁英-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of functional groups, including an oxadiazole ring, a dioxine ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
科学研究应用
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective COX-2 inhibitor, which could be used to develop anti-inflammatory drugs with fewer side effects.
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains.
Materials Science: The unique chemical structure of the compound makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
作用机制
Target of Action
Similar compounds with amethylsulfonylphenyl pharmacophore have been evaluated as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . COX enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
Compounds with similar structures have shown to inhibit cox enzymes, reducing the production of key pro-inflammatory mediators, prostaglandins . This suggests that this compound may also interact with COX enzymes, leading to a decrease in inflammation.
Biochemical Pathways
By inhibiting cox enzymes, it can be inferred that this compound affects thearachidonic acid pathway , leading to a decrease in the production of pro-inflammatory mediators, prostaglandins .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which impact its bioavailability.
Result of Action
Similar compounds have shown good anti-inflammatory activity and low ulcerogenic liability . This suggests that this compound may also have anti-inflammatory effects and a low risk of causing ulcers.
生化分析
Biochemical Properties
The compound’s biochemical properties are largely unexplored due to its complexity and the lack of available data. Compounds with similar structures have been found to interact with various enzymes and proteins. For instance, compounds containing a methylsulfonylphenyl group have been reported to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function by modulating signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other compounds with a methylsulfonylphenyl group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Formation of the Dioxine Ring: The dioxine ring can be formed through cyclization reactions involving diols and appropriate dehydrating agents.
Coupling Reactions: The final step involves coupling the oxadiazole and dioxine intermediates with a carboxamide group using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: These compounds also exhibit COX-2 inhibitory activity and have been studied for their anti-inflammatory and antimicrobial properties.
N-(thiazol-2-yl)benzenesulfonamides: These compounds combine thiazole and sulfonamide groups and are known for their antibacterial activity.
Uniqueness
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its combination of an oxadiazole ring, a dioxine ring, and a carboxamide group
属性
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c1-24(19,20)10-4-2-9(3-5-10)13-16-17-14(23-13)15-12(18)11-8-21-6-7-22-11/h2-5,8H,6-7H2,1H3,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRAHRLQRZMCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=COCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
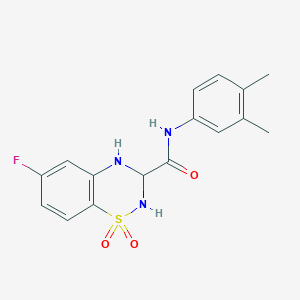
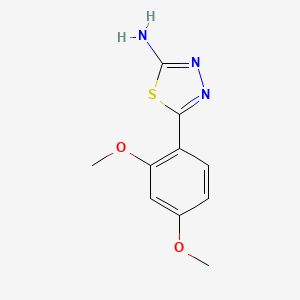
![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)
![6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2375657.png)
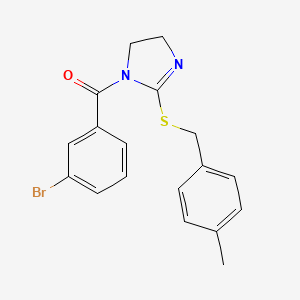
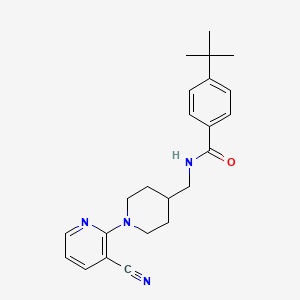

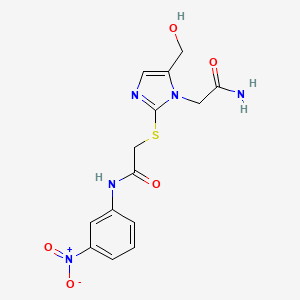


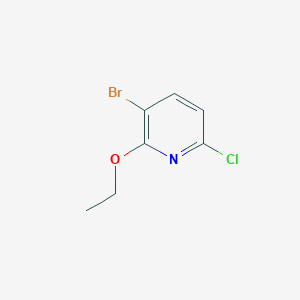
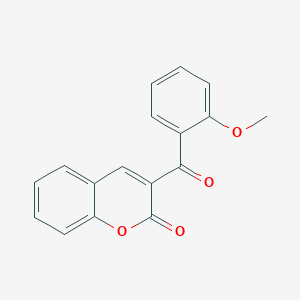
![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)
